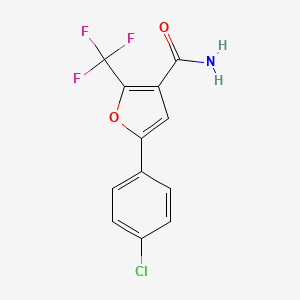
5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furamide
Descripción general
Descripción
5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furamide, also known as 5-chloro-2-(trifluoromethyl)-3-furanmide, is a synthetic compound with a broad range of potential applications. This compound has been widely studied in the scientific community due to its unique properties and its potential for use in various research areas.
Aplicaciones Científicas De Investigación
Antitumor Activities
The compound has shown promising results in antitumor activities. Research suggests that derivatives of 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furamide, specifically designed and synthesized for this purpose, have demonstrated significant antitumor effects. The effectiveness of these compounds in combating tumor cells highlights their potential in the field of oncology and cancer treatment research (Z. Xin, 2012).
Synthesis and Chemical Properties
The compound has been involved in studies focusing on its synthesis under various conditions, including phase transfer catalysis, which is a method used to increase the rate and selectivity of reactions. These studies contribute to the broader understanding of its chemical properties and potential applications in creating more effective compounds (Xi‐Cun Wang et al., 2000).
Electromaterials Research
In the field of materials science, derivatives of 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furamide have been used to create new types of polymers with unique properties. These polymers show great solubility, thermal stability, and electroactive behavior, indicating their potential use in various high-tech applications, including electronics and materials engineering (S. Hsiao & Chien-Nan Wu, 2017).
Pesticidal Research
Studies have also been conducted on the use of derivatives of the compound in the development of new pesticides. The research indicates that certain derivatives exhibit larvicidal and acaricidal activities, suggesting their potential use in the development of new, more effective pesticides (Yongqiang Li et al., 2012).
Antimicrobial and Antibiofilm Properties
Research into thiourea derivatives of 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furamide has shown promising antimicrobial and antibiofilm properties. These studies are crucial in the quest for new antimicrobial agents, especially considering the rising problem of antibiotic resistance (Carmen Limban et al., 2011).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2/c13-7-3-1-6(2-4-7)9-5-8(11(17)18)10(19-9)12(14,15)16/h1-5H,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAMTRCSRDANRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



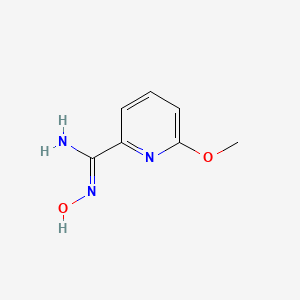
![8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1414517.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazine, 7-bromo-4,6-dihydro-3-phenyl-](/img/structure/B1414518.png)
![8-{2-[(E)-(2-hydroxyphenyl)methylidene]hydrazino}quinolinium chloride](/img/structure/B1414519.png)
![7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414521.png)
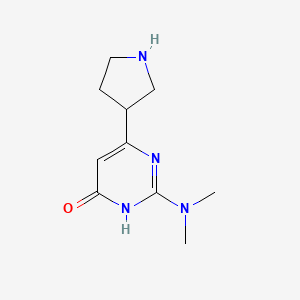
![3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414523.png)
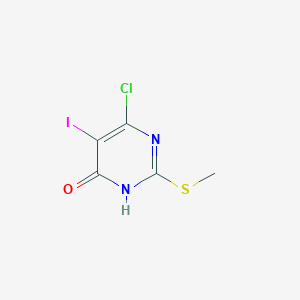
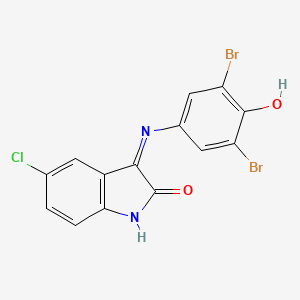
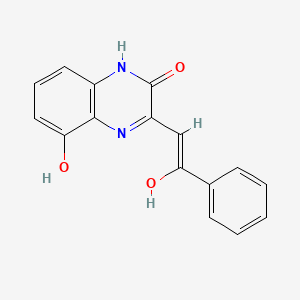
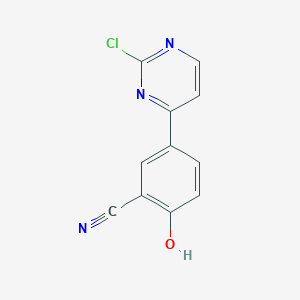
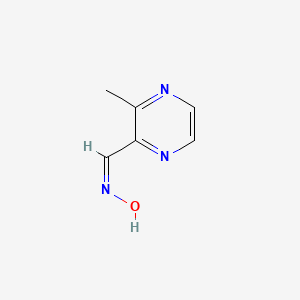
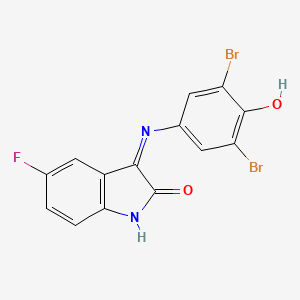
![N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414538.png)